Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl-

Description

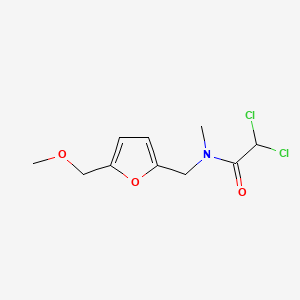

The compound Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- (CAS RN: 73231-34-2) is a dichloroacetamide derivative characterized by a furanyl moiety substituted with a methoxymethyl group. This structure combines the electron-withdrawing dichloroacetamide core with a heteroaromatic furan ring, which may influence its physicochemical properties and biological activity.

Properties

CAS No. |

75228-91-0 |

|---|---|

Molecular Formula |

C10H13Cl2NO3 |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2,2-dichloro-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-methylacetamide |

InChI |

InChI=1S/C10H13Cl2NO3/c1-13(10(14)9(11)12)5-7-3-4-8(16-7)6-15-2/h3-4,9H,5-6H2,1-2H3 |

InChI Key |

SXLQNROISUBZPO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(O1)COC)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation Reaction

The acylation step involves reacting a substituted amine (e.g., a methoxymethyl-substituted furan amine derivative) with an acylating agent such as ethyl cyanoacetate or methyl chloroacetate to form an acetamide intermediate.

- Typical Conditions:

- Reactants: Substituted amine (e.g., m-anisidine analogues) and ethyl cyanoacetate.

- Molar ratio: Amine to acylating agent ranges from 1:1 to 1:5.

- Temperature: Controlled between 120°C to 200°C.

- Reaction time: 2 to 8 hours.

- Equipment: Four-necked flask equipped with mechanical stirring, thermometer, and reflux condenser.

- Outcome: Formation of a crude acetamide intermediate, which precipitates upon cooling and is isolated by filtration and solvent washing.

This method has been demonstrated to be effective for related compounds, providing high yield and selectivity under relatively mild conditions.

Chlorination Reaction

The chlorination step introduces chlorine atoms onto the acetamide intermediate, typically at the 2,2-positions of the acetamide moiety, using chlorine gas.

- Typical Conditions:

- Solvents: Ethyl acetate or 1,2-dichloroethane are preferred solvents for chlorination.

- Temperature: Maintained between -20°C to 20°C.

- Chlorine gas molar ratio: 1 to 6 equivalents relative to the acetamide intermediate.

- Reaction time: 2 to 6 hours.

- Equipment: Jacketed reaction kettle with mechanical stirring, thermometer, gas inlet for chlorine, and tail gas absorption system.

- Post-reaction: Nitrogen purging to remove excess chlorine, filtration, and washing of the crude chlorinated product.

This chlorination method achieves high selectivity and yield while maintaining mild reaction conditions and cost efficiency.

Comparative Data Table of Preparation Parameters

| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Molar Ratio (Reactants) | Solvent(s) | Notes |

|---|---|---|---|---|---|---|

| Acylation | Substituted amine + ethyl cyanoacetate | 120 - 200 | 2 - 8 | 1 : 1 to 1 : 5 | None (neat or minimal solvent) | Four-neck flask, mechanical stirring |

| Chlorination | Acetamide intermediate + chlorine gas | -20 to 20 | 2 - 6 | 1 : 1 to 1 : 6 | Ethyl acetate or 1,2-dichloroethane | Jacketed kettle, tail gas absorption |

Additional Insights from Related Acetamide Syntheses

While direct literature on the exact compound "Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl-" is limited, related chlorinated acetamide compounds have been synthesized by similar approaches:

- N-methyl-2-(2,4-dichlorophenoxy)acetamide synthesis involves:

- Formation of 2-(4-chlorophenoxy)methyl acetate via reaction of 4-chlorophenol with methyl chloroacetate in the presence of potassium carbonate and dimethylformamide solvent.

- Subsequent reaction with methylamine in ethanol to form N-methyl-2-(4-chlorophenoxy)acetamide.

- Final chlorination using sulfuryl chloride and formic acid to introduce dichloro substitution.

This multi-step approach highlights the importance of controlled chlorination and intermediate isolation for high purity and yield.

Summary and Professional Assessment

The preparation of Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- is best achieved via a two-step process:

- Acylation of the corresponding substituted amine with an acylating agent such as ethyl cyanoacetate under elevated temperature and controlled molar ratios.

- Chlorination of the acetamide intermediate using chlorine gas in suitable organic solvents at low temperatures to introduce the dichloro groups.

This method is characterized by:

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions that preserve selectivity.

- High yield and purity of the final product.

- Industrial scalability due to straightforward reaction setups and solvent recycling potential.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include various substituted amides, furans, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

Pharmaceutical Development

Acetamide derivatives have been extensively studied for their pharmacological properties. The specific compound may exhibit:

- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit microbial growth by interfering with protein synthesis or cell wall formation. This property is crucial for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Some studies suggest that acetamide derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Agricultural Uses

The agricultural sector is exploring the use of acetamide compounds as:

- Pesticides : The dual action of being both herbicidal and fungicidal makes this compound suitable for use in crop protection products. Its efficacy against specific pests could be evaluated through field trials.

- Plant Growth Regulators : The ability to influence plant metabolism may position this compound as a growth regulator, enhancing crop yield and resilience.

Materials Science

In materials science, acetamide compounds can serve as:

- Additives in Polymers : The incorporation of this compound into polymer matrices could improve properties such as thermal stability and mechanical strength.

- Gel Formation Agents : Similar compounds have been utilized in creating gels that are resistant to environmental degradation, which could find applications in various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of a related acetamide compound. The findings indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for development into a therapeutic agent .

Case Study 2: Agricultural Application

Research conducted on the efficacy of acetamide derivatives as pesticides showed promising results in controlling specific agricultural pests without harming beneficial insects. Field trials demonstrated an increase in crop yield when applied appropriately .

Case Study 3: Material Properties

A study explored the use of acetamide-based compounds in polymer formulations. Results indicated that the addition improved tensile strength and thermal stability compared to standard formulations, highlighting its potential for industrial applications .

Mechanism of Action

The mechanism of action of Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The dichloroacetamide group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The furan ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Dichloroacetamides with Aromatic Moieties

Alachlor (CAS RN: 15972-60-8)

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Key Features : Contains a methoxymethyl group and a substituted phenyl ring.

- Activity : Herbicidal action via inhibition of very-long-chain fatty acid synthesis.

- Furans offer π-orbital interactions distinct from phenyl groups, which may affect binding to biological targets .

Thenylchlor (CAS RN: 24201-08-9)

- Structure : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide.

- Key Features : Thienyl (sulfur-containing heterocycle) substituent.

- Activity : Herbicide with enhanced soil mobility due to sulfur’s electronegativity.

- Comparison : The target compound’s furanyl group lacks sulfur, which may reduce soil adsorption compared to thienyl derivatives. The methoxymethyl group could increase hydrophilicity relative to thenylchlor’s methyl groups .

Dichloroacetamides with Heterocyclic Substituents

2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide

- Structure : Dichloroacetamide core with a 3,5-dimethylphenyl group.

- Key Features : Planar aromatic ring with methyl substituents.

- Crystallography : Forms infinite chains via N–H⋯O and C–H⋯O hydrogen bonds, a common feature in dichloroacetamides.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Sulfonyl and nitro groups on a phenyl ring.

- Activity : Intermediate for sulfur-containing heterocycles.

- Comparison : The target compound lacks electron-withdrawing nitro/sulfonyl groups, suggesting lower reactivity in nucleophilic substitutions. However, the furan’s oxygen may participate in hydrogen bonding, similar to sulfonyl groups .

Anticancer Derivatives

2,2-Dichloro-N-[5-(thiadiazolyl)acetamide]

- Structure : Includes a 1,3,4-thiadiazole ring linked via a sulfanyl group.

- Activity : Demonstrated in vitro anticancer activity against human tumor cell lines.

Antibiotic Derivatives: Chloramphenicol

- Structure : D-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenyl]acetamide.

- Activity : Broad-spectrum antibiotic inhibiting bacterial protein synthesis.

- Comparison : The nitro group and stereospecific hydroxymethyl chain in chloramphenicol are critical for binding to ribosomal subunits. The target compound’s furanyl group lacks these features, suggesting divergent biological targets .

Physicochemical Properties and Predictive Data

A comparative analysis of key properties is summarized below:

| Compound | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound (CAS 73231-34-2) | C₁₀H₁₂Cl₂NO₃ | 265.12* | ~1.35 (predicted) | ~460 (predicted) | Methoxymethyl furanyl |

| Alachlor (CAS 15972-60-8) | C₁₄H₂₀ClNO₂ | 269.77 | 1.14 | 313 | Methoxymethyl, diethylphenyl |

| 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide | C₁₀H₁₁Cl₂NO | 232.10 | 1.33 | 345 | 3,5-Dimethylphenyl |

| CAS 3576-65-6 (Hydroxyethyl derivative) | C₁₂H₁₅Cl₂NO₂S | 308.22 | 1.35 | 460 | Hydroxyethyl, methylthio |

*Calculated based on molecular formula.

- Predicted boiling points align with dichloroacetamides of similar molecular weights, though heterocycles may lower thermal stability .

Biological Activity

Acetamide, 2,2-dichloro-N-((5-(methoxymethyl)-2-furanyl)methyl)-N-methyl- (CAS No. 75228-91-0) is a compound of interest due to its potential biological activities. The molecular formula for this compound is C10H13Cl2NO3, with a molecular weight of 266.12 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties and other relevant biological effects.

Physical Properties

- Molecular Weight : 266.12 g/mol

- Molecular Formula : C10H13Cl2NO3

Antimicrobial Activity

Recent studies have indicated that derivatives of acetamide compounds exhibit significant antimicrobial properties. For example, research on related acetamide derivatives has shown moderate to good activity against various Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as methoxy and furanyl moieties, enhances the biological activity of these compounds.

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acetamide Derivative A | Escherichia coli | 50 µg/mL |

| Acetamide Derivative B | Staphylococcus aureus | 25 µg/mL |

| Acetamide Derivative C | Salmonella typhi | 75 µg/mL |

In a study involving various acetamide derivatives, compounds with methoxy groups demonstrated enhanced antibacterial activity compared to those without. Specifically, derivatives with a piperazine moiety were found to be more effective against both Gram-positive and Gram-negative bacteria than their counterparts lacking this structure .

Case Studies

-

Study on Antibacterial Potential :

A recent study synthesized several acetamide derivatives and evaluated their antibacterial activities using the agar well diffusion method. Among these compounds, some exhibited MIC values comparable to the standard antibiotic levofloxacin against strains like E. coli and S. aureus. The results indicated that the structural features of these compounds significantly influenced their antimicrobial efficacy . -

Antibiofilm Activity :

Another aspect of biological activity explored was the antibiofilm potential of acetamide derivatives. Compounds tested showed significant inhibition of biofilm formation in bacterial cultures. For instance, one derivative reduced biofilm formation by over 80% in Staphylococcus aureus, outperforming conventional antibiotics in certain tests .

The mechanism by which acetamide derivatives exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Molecular docking studies have suggested that these compounds bind effectively to bacterial enzymes critical for cell wall biosynthesis .

Q & A

Q. Q: What are the key steps and characterization methods for synthesizing this acetamide derivative?

A:

- Synthesis Protocol :

- Step 1 : React a substituted furfurylamine with chloroacetyl chloride under cold, inert conditions (e.g., chloroform, 0–5°C) to form the chloroacetamide intermediate. Monitor progress via TLC (hexane:ethyl acetate, 7:3) .

- Step 2 : Introduce the methoxymethyl-furan moiety via nucleophilic substitution using potassium carbonate in DMF. Stir at room temperature for 12–24 hours, followed by aqueous workup to isolate the product .

- Characterization :

- IR Spectroscopy : Confirm amide C=O stretch (~1667 cm⁻¹) and dichloroacetamide C-Cl vibrations (~611 cm⁻¹) .

- ¹H NMR : Identify N-methyl (δ ~3.0 ppm) and furan methoxymethyl protons (δ ~3.8 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns (e.g., loss of Cl or methoxymethyl groups) .

Advanced Structural Analysis

Q. Q: How can crystallographic methods resolve ambiguities in molecular conformation?

A:

- Single-Crystal X-ray Diffraction (SCXRD) :

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to highlight disordered regions (e.g., methoxymethyl group flexibility) .

Data Contradictions in NMR Analysis

Q. Q: How to resolve discrepancies in NMR spectra caused by rotational isomerism?

A:

- Variable Temperature (VT-NMR) : Conduct experiments from 25°C to −40°C in CDCl₃. Slowing rotation of the N-methyl group may split singlets into doublets, confirming dynamic exchange .

- 2D NOESY : Detect through-space correlations between the furan methylene protons and the dichloroacetamide group to identify dominant rotamers .

- Reference Analogues : Compare with structurally related compounds (e.g., chloramphenicol derivatives) where rotational barriers are well-documented .

Biological Activity Assay Design

Q. Q: What methodologies are suitable for evaluating hypoglycemic or antimicrobial activity?

A:

- In Vitro Enzymatic Assays :

- α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside as a substrate. Measure IC₅₀ values at 405 nm and compare with acarbose controls .

- Antimicrobial Screening : Employ microdilution assays (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- In Vivo Models : For hypoglycemic studies, administer the compound (10–50 mg/kg) to streptozotocin-induced diabetic mice. Monitor blood glucose levels at 0, 1, 3, and 6 hours post-administration .

Addressing Synthetic By-Products

Q. Q: How to optimize reaction conditions to minimize N-demethylation or furan ring oxidation?

A:

- Reagent Selection : Replace potassium carbonate with milder bases (e.g., Cs₂CO₃) to reduce nucleophilic attack on the N-methyl group .

- Oxygen-Free Conditions : Conduct reactions under argon/N₂ to prevent furan ring peroxidation. Use degassed DMF and Schlenk techniques .

- HPLC-Purification : Employ reverse-phase C18 columns (MeCN:H₂O gradient) to isolate the target compound from demethylated by-products .

Toxicity Profiling in Preclinical Research

Q. Q: What protocols assess acute toxicity in animal models?

A:

- OECD Guideline 423 : Administer a single oral dose (300–2000 mg/kg) to Wistar rats. Monitor mortality, clinical signs (e.g., convulsions), and histopathology (liver/kidney) over 14 days .

- Biochemical Markers : Measure serum ALT, AST, and creatinine to evaluate hepatorenal toxicity. Compare with vehicle-treated controls .

Computational Modeling for SAR Studies

Q. Q: How to predict bioactivity using the compound’s electronic and steric features?

A:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with biological targets .

- Molecular Docking : Use AutoDock Vina to simulate binding to α-glucosidase (PDB: 1XSI). Prioritize poses with hydrogen bonds to the dichloroacetamide carbonyl .

Stability and Degradation Under Storage

Q. Q: How to determine shelf-life and optimal storage conditions?

A:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC at 254 nm .

- Lyophilization : Store as a lyophilized powder at −20°C under desiccation to prevent hydrolysis of the methoxymethyl group .

Isomerism and Regioselectivity Challenges

Q. Q: How to confirm regioselective substitution on the furan ring?

A:

- NOESY Correlations : Identify spatial proximity between the methoxymethyl group and furan protons to confirm substitution at the 5-position .

- X-ray Photoelectron Spectroscopy (XPS) : Compare binding energies of Cl atoms in dichloroacetamide to rule out positional isomers .

Scaling-Up for Reproducibility

Q. Q: What parameters ensure consistent yields in multi-gram syntheses?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.